2,4-dichloro-6-iodobenzoic acid
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Overview
Description
2,4-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2,4-dichlorobenzoic acid. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions . The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 6-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl or alkyne compounds.
Scientific Research Applications
2,4-Dichloro-6-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets . In chemical reactions, the iodine atom can facilitate coupling reactions through oxidative addition and reductive elimination mechanisms involving palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Similar structure but lacks chlorine atoms.
2,4-Dichlorobenzoic Acid: Lacks the iodine atom.
2-Chloro-6-iodobenzoic Acid: Similar structure but has only one chlorine atom.
Uniqueness
2,4-Dichloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1346679-10-4 |
---|---|
Molecular Formula |
C7H3Cl2IO2 |
Molecular Weight |
316.9 |
Purity |
0 |
Origin of Product |
United States |
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